
Bis(isocyanatomethyl)benzene
Overview
Description
Bis(isocyanatomethyl)benzene, also known as m-Xylene Diisocyanate (CAS No. 3634-83-1), is an aromatic diisocyanate with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol . It is widely used in optical polymers, construction, and automotive industries due to its high performance, excellent yellowing resistance, and weather stability . The compound is synthesized via the reaction of m-xylylenediamine with phosgene, though recent research focuses on greener routes using bis(trichloromethyl) carbonate to mitigate toxicity concerns . Upon hydrolysis, it converts to 1,3-benzenedimethanamine, which has been evaluated as non-genotoxic in vivo by the European Food Safety Authority (EFSA) .
Mechanism of Action
Target of Action
1,2-bis(isocyanatomethyl)benzene, also known as Bis(isocyanatomethyl)benzene or Xylylene diisocyanate, is a type of isocyanate . Isocyanates are highly reactive molecules that are used in the production of polyurethane products. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane foams, thermoplastic elastomers, spandex fibers, and polyurethane paints .
Mode of Action
The mode of action of 1,2-bis(isocyanatomethyl)benzene involves a reaction with compounds containing alcohol (hydroxyl) groups. This reaction forms a urethane linkage, which is the basis for polyurethane polymers . The reaction is highly exothermic, meaning it releases heat, and it occurs rapidly, which is why isocyanates are useful in the production of foams .
Biochemical Pathways
The primary biochemical pathway involved in the action of 1,2-bis(isocyanatomethyl)benzene is the formation of polyurethane polymers. This occurs through a polymerization reaction, where multiple smaller molecules (monomers) combine to form a larger molecule (polymer). In this case, the isocyanate reacts with a compound containing alcohol groups to form the polymer .
Pharmacokinetics
They can cause irritation to the skin and mucous membranes, and prolonged exposure can lead to sensitization and isocyanate asthma .
Result of Action
The primary result of the action of 1,2-bis(isocyanatomethyl)benzene is the formation of polyurethane polymers. These polymers have a wide range of applications, including the production of foams, paints, and elastomers . On the other hand, exposure to isocyanates can lead to health effects such as skin irritation, respiratory sensitization, and in severe cases, asthma .
Action Environment
The action of 1,2-bis(isocyanatomethyl)benzene is influenced by various environmental factors. For instance, the reaction with alcohol groups occurs more rapidly at higher temperatures . Additionally, the presence of moisture can cause isocyanates to react and form amines and carbon dioxide . Therefore, it’s important to store and handle isocyanates in a controlled environment to prevent unwanted reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bis(isocyanatomethyl)benzene are not well-studied. As an isocyanate, it is expected to interact with various biomolecules, particularly those containing nucleophilic functional groups such as amines and alcohols. These interactions can lead to the formation of urea and urethane linkages, which can alter the structure and function of the biomolecules .
Cellular Effects
They can also induce cellular stress responses and affect cell signaling pathways .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biomolecules, leading to changes in their structure and function . This can affect various cellular processes, including enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Isocyanates are generally reactive and may degrade over time, potentially leading to changes in their effects on cellular function .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Isocyanates are known to be toxic at high doses, and can cause respiratory and dermal sensitization .
Metabolic Pathways
Isocyanates are generally metabolized through conjugation reactions with glutathione, leading to the formation of mercapturic acid derivatives .
Transport and Distribution
Due to its reactivity, it is likely to bind to various cellular components, potentially affecting its localization and accumulation .
Subcellular Localization
Due to its reactivity, it is likely to interact with various cellular components, potentially affecting its localization within the cell .
Biological Activity
Bis(isocyanatomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene or m-xylylene diisocyanate (CAS No. 3634-83-1), is an organic compound characterized by its two isocyanate functional groups attached to a benzene ring. This structure grants it significant reactivity, particularly in industrial applications such as coatings and adhesives. However, its biological activity and potential health hazards warrant detailed examination.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 202.20 g/mol
- Reactivity : The isocyanate groups are highly reactive, allowing for covalent bonding with nucleophiles such as amines and alcohols.
Protein Modification
1,3-Bis(isocyanatomethyl)benzene has been shown to modify proteins by forming covalent bonds with amino groups, which can lead to alterations in enzyme activity and protein structure. This reactivity is crucial in understanding its potential biological implications:
- Enzyme Inhibition : The modification of active sites on enzymes can inhibit their function, potentially leading to metabolic disruptions.
- Allergic Reactions : The compound is classified as a skin irritant and sensitizer, which may cause allergic reactions upon exposure.
Toxicological Studies
Several studies have assessed the toxicological profile of this compound:
- Genotoxicity : Research indicates that both the compound and its hydrolysis product, 1,3-benzenedimethanamine, do not raise significant concerns for genotoxicity in vivo. Tests conducted showed negative results for genotoxic effects in both in vitro and in vivo models .
- Skin and Respiratory Irritation : The compound is known to cause skin irritation and respiratory issues upon inhalation. These effects necessitate stringent safety measures during handling in industrial settings .
Industrial Exposure
A case study involving workers exposed to isocyanate compounds highlighted the risks associated with this compound. Symptoms reported included respiratory distress and skin reactions, emphasizing the need for protective measures when using this compound in manufacturing processes .
Hydrolysis Products
The hydrolysis of this compound leads to 1,3-benzenedimethanamine, which has been evaluated for safety in food contact materials. The European Food Safety Authority (EFSA) concluded that its use does not pose a significant risk if migration levels remain below established thresholds .
Data Table: Toxicological Profile Summary
Property | Finding |
---|---|
Genotoxicity | Negative (in vitro and in vivo) |
Skin Irritation | Yes (classified as a skin irritant) |
Respiratory Effects | Yes (potential for respiratory irritation) |
Hydrolysis Product | 1,3-benzenedimethanamine |
Safety Threshold (Food Contact) | Migration < 0.05 mg/kg food |
Scientific Research Applications
Chemical Properties and Reactivity
1,3-bis(isocyanatomethyl)benzene is a colorless liquid at room temperature and is synthesized for industrial use. The compound's reactivity stems from its isocyanate functional groups, which readily undergo condensation polymerization with nucleophiles such as amines and alcohols. This property enables the formation of stable covalent bonds, making it an essential intermediate in the production of various polymers.
Key Applications
1. Polyurethane Production
The primary application of bis(isocyanatomethyl)benzene is in the synthesis of polyurethanes. Its high reactivity facilitates the formation of polyurethane elastomers and foams, which are utilized in numerous products such as:
- Automotive parts
- Insulation materials
- Adhesives and sealants
2. Surface Modification
Due to its ability to react with surface hydroxyl or amine groups, this compound can modify and functionalize surfaces. This application is crucial in enhancing adhesion properties in coatings and composites.
3. Thin Film Deposition
The compound serves as a precursor in chemical vapor deposition (CVD) processes for producing thin films. Its high vapor pressure and reactivity allow it to generate reactive fragments upon thermal decomposition, facilitating polymerization on substrate surfaces.
4. Biomedical Applications
Research indicates potential uses in biomedical fields, such as:
- Dental materials: As a component in dental adhesives due to its strong bonding capabilities.
- Surgical cements: For its mechanical strength and biocompatibility.
Case Study 1: Polyurethane Synthesis
In a study focusing on the synthesis of polyurethanes using this compound, researchers demonstrated that varying the ratios of polyols significantly affected the mechanical properties of the resulting elastomers. The study highlighted that increasing the content of this compound enhanced tensile strength and elasticity, making these materials suitable for high-performance applications .
Case Study 2: Surface Coating Enhancement
Another investigation explored the use of this compound in modifying polymer surfaces to improve adhesion properties. The results showed that treated surfaces exhibited a significant increase in adhesion strength compared to untreated controls, indicating its effectiveness as a surface modifier .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Polyurethane Production | Used as a monomer for elastomers and foams | High mechanical strength |
Surface Modification | Reacts with hydroxyl or amine groups | Enhanced adhesion properties |
Thin Film Deposition | Precursor in CVD processes | Formation of uniform thin films |
Biomedical Applications | Component in dental materials and surgical cements | Strong bonding and biocompatibility |
Safety Considerations
While this compound has numerous applications, it is essential to consider safety aspects due to its hazardous nature. The compound can cause severe skin burns, eye damage, and respiratory issues upon exposure. Proper handling protocols must be established to mitigate risks associated with its use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(isocyanatomethyl)benzene, and how do reaction conditions influence yield and purity?
this compound (CAS 25854-16-4 or 3634-83-1) is typically synthesized via phosgenation of m-xylylenediamine. Key factors include temperature control (e.g., 40–60°C to minimize side reactions) and solvent selection (e.g., toluene or chlorobenzene). Catalysts like triethylamine may enhance reaction efficiency. Purity is verified using HPLC (>98%) and FTIR (N=C=O stretch at ~2270 cm⁻¹). Safety protocols for handling isocyanates, such as inert atmospheres and PPE, are critical .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- FTIR : Confirm isocyanate groups via peaks at ~2270 cm⁻¹ (asymmetric N=C=O stretch) and 1410 cm⁻¹ (C-N stretch).
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm and methylene protons (CH₂NCO) at δ 4.3–4.5 ppm.
- HPLC/GC-MS : Quantify purity and detect impurities (e.g., residual amines or solvents).
- Elemental Analysis : Validate molecular formula (C₁₀H₈N₂O₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified as corrosive (UN 3082) and flammable (Fp >100°C). Use fume hoods, nitrile gloves, and spill kits. Storage requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent polymerization. Emergency procedures for skin/eye exposure include immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in polyurethane formation compared to aliphatic isocyanates?
The aromatic ring in this compound introduces rigidity, enhancing thermal stability in polyurethanes. Kinetic studies show slower reaction rates with polyols compared to aliphatic isocyanates (e.g., HDI) due to steric hindrance from the methylene groups. Computational modeling (DFT) can quantify activation energies for urethane bond formation .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound-based polymers?
Discrepancies in decomposition temperatures (TGA data ranging 250–300°C) may arise from differences in curing agents (e.g., trimethylol propane vs. polyether polyols) or crosslink density. Controlled studies using DSC (heating rate 10°C/min under N₂) and standardized curing protocols (e.g., 24h at 80°C) improve reproducibility. Statistical tools like ANOVA can identify significant variables .
Q. How can computational chemistry predict the reactivity of this compound with nucleophiles in solvent-free systems?
Molecular dynamics (MD) simulations and QSAR models analyze interactions with amines or alcohols. Parameters like electron density (via ESP maps) and frontier molecular orbitals (HOMO-LUMO gaps) predict regioselectivity. Experimental validation via in-situ FTIR monitors reaction progress .
Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant, and how are they mitigated?
Key issues include heat management (exothermic phosgenation) and byproduct control (e.g., HCl gas). Pilot-scale reactors with jacketed cooling and continuous phosgene scrubbers (NaOH solutions) improve safety. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., phosgene flow rate) .
Comparison with Similar Compounds
Structural Isomers
1,3- vs. 1,4-Bis(isocyanatomethyl)benzene
- 1,3-Bis(isocyanatomethyl)benzene (CAS 3634-83-1):
- 1,4-Bis(isocyanatomethyl)benzene (CAS 1014-98-8):
Property | 1,3-Isomer | 1,4-Isomer |
---|---|---|
CAS No. | 3634-83-1 | 1014-98-8 |
ΔvapH (kJ·mol⁻¹) | 46.7 | 56.9 |
Molecular Symmetry | Meta-substitution | Para-substitution |
Substituted Derivatives
Halogenated Derivatives
- 2-Fluorobenzyl Isocyanate (CAS 132740-44-4): Boiling point: 202°C . Fluorine substitution increases electronegativity, altering reactivity and thermal properties compared to non-halogenated analogs.
- 1-Chloro-3-(isocyanatomethyl)benzene (CAS 56620-45-2):
Other Aromatic Diisocyanates
- Methylene Bisphenyl Isocyanate (CAS 101-68-8): Formula: CH₂(C₆H₄NCO)₂ . Applications: Polyurethane foams and elastomers. Safety: Classified under RTECS No. NQ9350000, indicating distinct handling requirements compared to bis(isocyanatomethyl)benzene derivatives .
Property | This compound | Methylene Bisphenyl Isocyanate |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₂ | C₁₅H₁₀N₂O₂ |
Primary Use | Optical polymers | Polyurethanes |
ΔvapH (kJ·mol⁻¹) | 46.7 (1,3-isomer) | Not reported |
Properties
IUPAC Name |
1,2-bis(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHNVSLHLHISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922174 | |
Record name | 1,2-Bis(isocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-16-4, 116846-29-8 | |
Record name | Benzene, bis(isocyanatomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025854164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bis(isocyanatomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis(isocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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